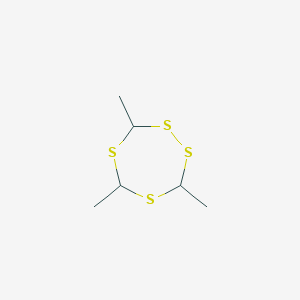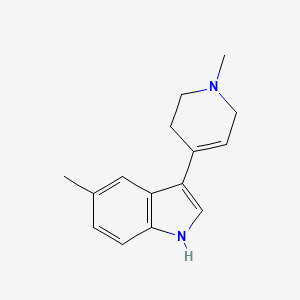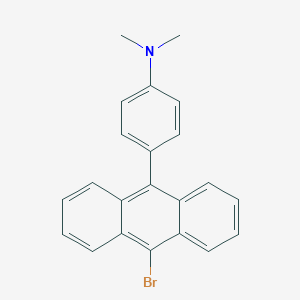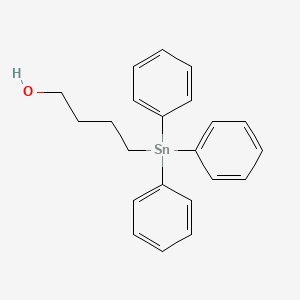
4-(Triphenylstannyl)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylstannyl)butan-1-OL: is an organotin compound with the molecular formula C22H24OSn It consists of a butanol backbone with a triphenylstannyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)butan-1-OL typically involves the reaction of triphenyltin chloride with 4-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triphenylstannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylstannyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-(Triphenylstannyl)butanal or 4-(Triphenylstannyl)butanoic acid.
Reduction: Formation of 4-(Triphenylstannyl)butane.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine:
Industry: In the industrial sector, 4-(Triphenylstannyl)butan-1-OL can be used in the production of polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Triphenylstannyl)butan-1-OL involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylstannyl group can stabilize reaction intermediates, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
4-(Trimethylstannyl)butan-1-OL: Similar structure but with trimethylstannyl group instead of triphenylstannyl.
4-(Tributylstannyl)butan-1-OL: Contains a tributylstannyl group.
4-(Triphenylsilyl)butan-1-OL: Contains a triphenylsilyl group instead of triphenylstannyl.
Uniqueness: 4-(Triphenylstannyl)butan-1-OL is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its trimethyl or tributyl counterparts. The triphenylstannyl group also enhances the compound’s ability to participate in various organic transformations, making it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
116195-74-5 |
|---|---|
Molecular Formula |
C22H24OSn |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
4-triphenylstannylbutan-1-ol |
InChI |
InChI=1S/3C6H5.C4H9O.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;5H,1-4H2; |
InChI Key |
KLRADVISIRIIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
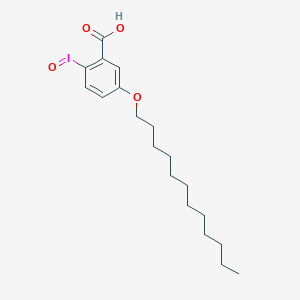


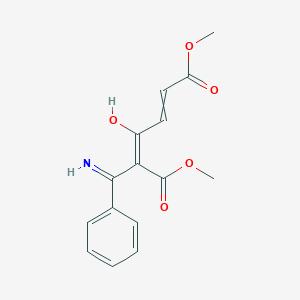
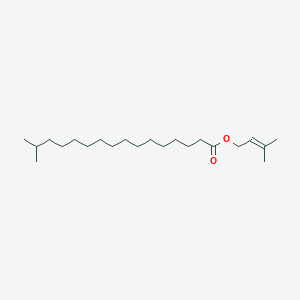
![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)

